molecular formula C16H22N2O4 B1532162 (3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate CAS No. 1185294-31-8

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate

Cat. No. B1532162
M. Wt: 306.36 g/mol
InChI Key: JDYYTXAVRAJRDR-UHFFFAOYSA-N
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Description

“(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate” is a biochemical used for proteomics research . Its molecular formula is C14H18N2O2•C2H4O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18/h4-7H,8-9H2,1-3H3,(H,17,18) . This code provides a textual representation of the molecule’s structure.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a biochemical, it may participate in various biological reactions, particularly in the field of proteomics .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.31 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis Methodologies and Applications

  • A two-step synthetic strategy has been developed to prepare indole-3-acetylcholine (IAC) from indole-3-acetic acid (IAA), demonstrating an efficient methodology for the preparation of choline ester auxin conjugates. This process involves treatment of indole-3-acetate with 1-dimethylamino-2-chloroethane, followed by methylation, yielding IAC from IAA with recrystallized yields of 55–70% (Bozsó et al., 1995).

Biochemical Tagging and Immobilization

  • The derivatives of indole-3-acetic acid, particularly its 5- and 6-(2-aminoethyl)-derivatives, have been utilized in the design of novel research tools, including immobilized and carrier-linked forms. These derivatives allow for the conjugation with biochemical tags or biocompatible molecular probes, contributing significantly to biochemical research applications (Ilić et al., 2005).

Physiological Effects and Applications

  • The synthesis of indole-3-acetylcholine iodide (IAC) and its stimulation on pea stem segment elongation highlight the potential physiological applications of indole derivatives. The process involves Fischer esterification and suggests the role of such compounds in plant growth and development (Ballal et al., 1992).

Novel Compound Synthesis

  • Research on the metabolism of indole-3-acetic acid in plants has led to the identification of new compounds, such as I-(Indole-3-acetyl)-β-D-Glucose. This discovery opens up possibilities for exploring the roles of such compounds in plant physiology and biochemistry (Zenk, 1961).

Electrochemical Oxidation Studies

  • The electrochemical oxidation of indole-3-acetic acid has been investigated, revealing mechanisms and products formed in acidic medium. This research provides insights into the chemical behavior of indole derivatives and their potential applications in synthetic chemistry (Hu & Dryhurst, 1993).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS would provide detailed information about its safety and potential hazards.

Future Directions

The future directions for this compound are not specified in the search results. Given its use in proteomics research, it may continue to be used in the study of proteins and their functions .

properties

IUPAC Name

acetic acid;2-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.C2H4O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18;1-2(3)4/h4-7H,8-9H2,1-3H3,(H,17,18);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYYTXAVRAJRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)O)CN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
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(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 3
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 4
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 5
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Reactant of Route 6
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate

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